molecular formula C19H22N2O6S B2550562 methyl 4-{[3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate CAS No. 2058514-70-6

methyl 4-{[3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate

Cat. No.: B2550562
CAS No.: 2058514-70-6
M. Wt: 406.45
InChI Key: GEDHYKJCDLGWEV-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoate ester, a sulfonyl group, and a bicyclic octane system, making it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

Methyl 4-{[3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[321]octan-8-yl]sulfonyl}benzoate typically involves multiple steps, starting with the preparation of the core bicyclic octane system

    Cyclization Reaction: The initial step involves the formation of the bicyclic octane system through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, where a sulfonating agent such as sulfur trioxide or chlorosulfonic acid is used.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 4-{[3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]carboxylate: Similar structure but with a carboxylate group instead of a sulfonyl group.

    Methyl 4-{[3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]phosphonate: Similar structure but with a phosphonate group instead of a sulfonyl group.

Uniqueness

Methyl 4-{[3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[321]octan-8-yl]sulfonyl}benzoate is unique due to its combination of a sulfonyl group and a benzoate ester, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-27-19(24)12-2-6-16(7-3-12)28(25,26)21-13-4-5-14(21)11-15(10-13)20-17(22)8-9-18(20)23/h2-3,6-7,13-15H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDHYKJCDLGWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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